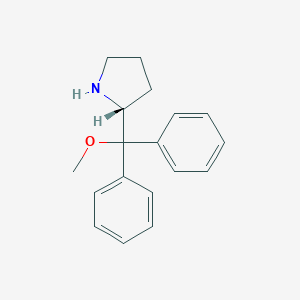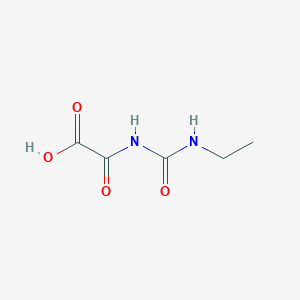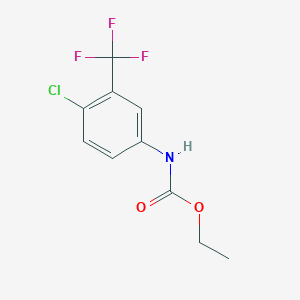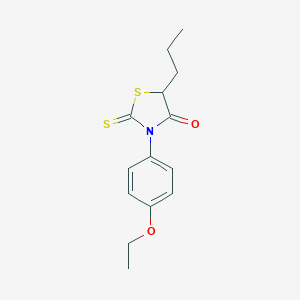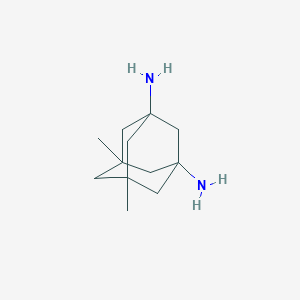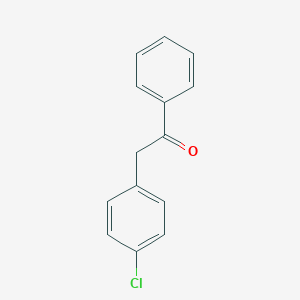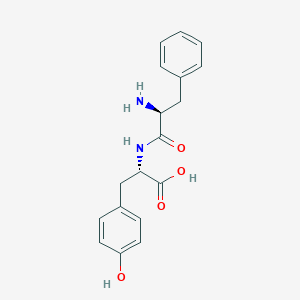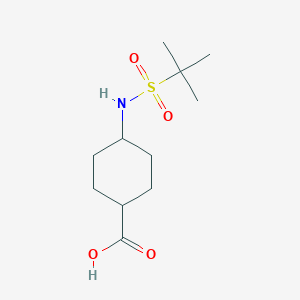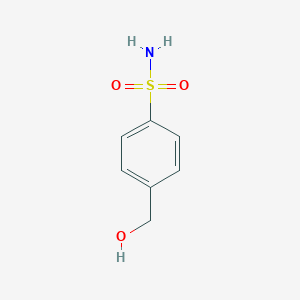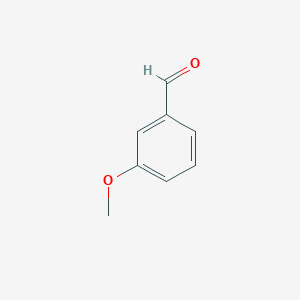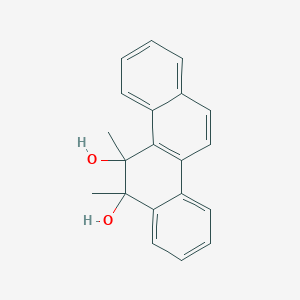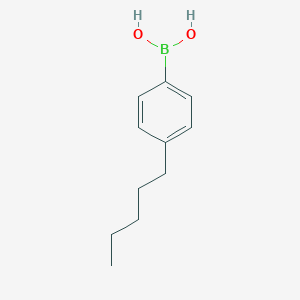
2,7-Naphthalindisulfonsäuredichlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-2,7-disulfonyl dichloride: is an organic compound with the molecular formula C₁₀H₆Cl₂O₄S₂ . It is a derivative of naphthalene, where two sulfonyl chloride groups are attached at the 2 and 7 positions of the naphthalene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is also used in the preparation of dyes, pigments, and fluorescent whiteners .
Biology and Medicine: In biological research, naphthalene-2,7-disulfonyl dichloride is used as a cross-linking agent for proteins and other biomolecules. It is also employed in the synthesis of biologically active compounds .
Industry: The compound finds applications in the production of specialty chemicals, including surfactants, detergents, and polymer additives .
Wirkmechanismus
Target of Action
Similar compounds like naphthalene-2,6-disulfonic acid have been shown to interact with proteins such as bacterioferritin comigratory protein and l-lactate dehydrogenase . These proteins play crucial roles in bacterial iron storage and energy metabolism, respectively .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other naphthalene sulfonates, which typically bind to proteins and alter their function .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Naphthalene-2,7-disulfonyl dichloride is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, it is recommended to be stored in a dry environment at 2-8°C .
Biochemische Analyse
Biochemical Properties
Naphthalene-2,7-disulfonyl dichloride plays a role in biochemical reactions. It catalyzes the deacetylation of acetic anhydride with chloroacetic acid to form phenol . It also catalyzes the acetylation of alcohols with acetic anhydride to form esters .
Molecular Mechanism
The molecular mechanism of Naphthalene-2,7-disulfonyl dichloride involves catalyzing the deacetylation of acetic anhydride with chloroacetic acid to form phenol . This suggests that it may interact with biomolecules involved in these reactions, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
Given its role in catalyzing the formation of phenol from acetic anhydride and chloroacetic acid , it may interact with enzymes or cofactors involved in these pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Sulfonation of Naphthalene: The preparation of naphthalene-2,7-disulfonyl dichloride typically begins with the sulfonation of naphthalene.
Industrial Production Methods: The industrial production of naphthalene-2,7-disulfonyl dichloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Naphthalene-2,7-disulfonyl dichloride can undergo nucleophilic substitution reactions where the sulfonyl chloride groups are replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to form naphthalene-2,7-disulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Hydrolysis Agents: Water, aqueous bases
Major Products Formed:
Substitution Products: Naphthalene derivatives with various functional groups replacing the sulfonyl chloride groups
Hydrolysis Products: Naphthalene-2,7-disulfonic acid
Vergleich Mit ähnlichen Verbindungen
- Naphthalene-2,6-disulfonyl dichloride
- Naphthalene-1,5-disulfonyl dichloride
- Biphenyl-4,4’-disulfonyl dichloride
Comparison: Naphthalene-2,7-disulfonyl dichloride is unique due to the specific positioning of the sulfonyl chloride groups, which can influence its reactivity and the types of products formed in chemical reactions. Compared to naphthalene-2,6-disulfonyl dichloride, the 2,7-isomer may exhibit different reactivity patterns and selectivity in substitution reactions .
Eigenschaften
IUPAC Name |
naphthalene-2,7-disulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-2-4-10(18(12,15)16)6-8(7)5-9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKUZZHKEDNPDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)Cl)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383558 |
Source


|
| Record name | Naphthalene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19551-16-7 |
Source


|
| Record name | Naphthalene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
